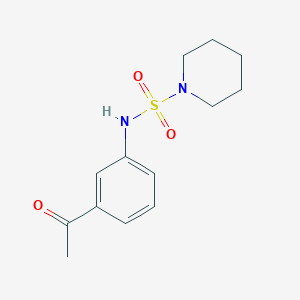
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DBeQ has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many client proteins.
作用機序
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine inhibits the activity of HSP90 by binding to the ATP-binding site of the protein. This prevents the protein from carrying out its chaperone function, leading to the destabilization and degradation of client proteins. The inhibition of HSP90 by 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine leads to the selective degradation of oncogenic client proteins, making it a promising therapeutic agent for cancer.
Biochemical and Physiological Effects
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine protects against neuronal cell death and reduces the accumulation of misfolded proteins, such as amyloid beta and alpha-synuclein. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for HSP90, making it a valuable tool for studying the function of this protein. However, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine also has some limitations. It is not a specific inhibitor of HSP90, and can also inhibit the activity of other proteins that share the ATP-binding site. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the identification of novel client proteins of HSP90 that are involved in disease pathogenesis. The development of new animal models of disease will also be important for testing the efficacy of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in vivo. Finally, the use of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in combination with other therapeutic agents may enhance its efficacy and reduce side effects.
合成法
The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine involves a multi-step process that begins with the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to yield 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been optimized to yield high purity and yield, making it a valuable tool for scientific research.
科学的研究の応用
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. In cancer, HSP90 is overexpressed in many tumor cells, making it an attractive target for cancer therapy. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative diseases, HSP90 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to protect against neurodegeneration in animal models of these diseases.
特性
分子式 |
C17H27N3O4S2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H27N3O4S2/c1-15-6-7-17(14-16(15)2)25(21,22)18-10-12-20(13-11-18)26(23,24)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |
InChIキー |
UNUVJFMMLVCOQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B288925.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288927.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)
![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)
![7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
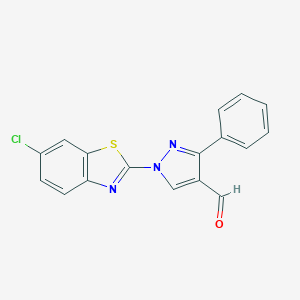
![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
![8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)
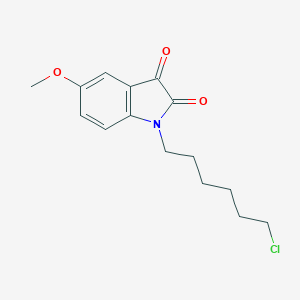
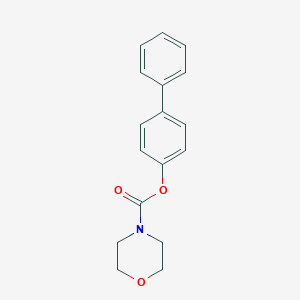
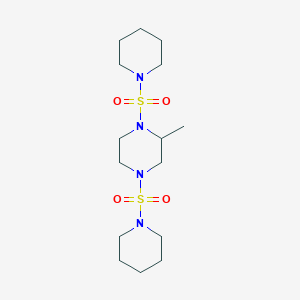
![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)
